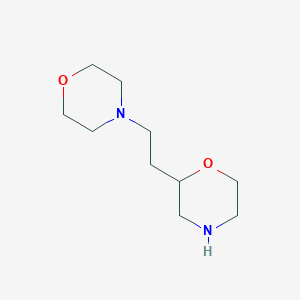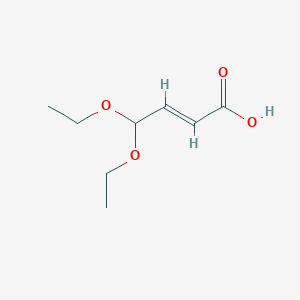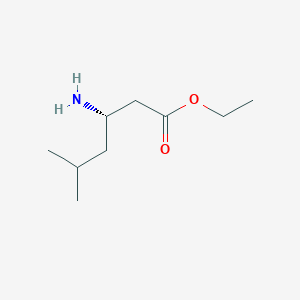![molecular formula C6H7N5 B13534185 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the larger family of triazolopyrimidines, which are known for their applications in medicinal chemistry, agriculture, and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper acetate under microwave irradiation . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar methods, with optimizations for cost and efficiency. The use of continuous flow reactors and microwave-assisted synthesis are popular due to their ability to produce large quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and alkyl halides are frequently employed.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can have enhanced biological activities or different physical properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown promise as an inhibitor of various enzymes and receptors. It has been studied for its potential in treating diseases such as cancer, diabetes, and cardiovascular disorders .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been found to exhibit antifungal, antibacterial, and antiviral activities .
Industry
Industrially, this compound is used in the development of new materials, including light-emitting diodes (LEDs) and organic semiconductors .
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which play a role in various signaling pathways. By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but differ in their pyridine moiety.
[1,2,4]Triazolo[1,5-a]pyrimidines: These are closely related and often exhibit similar biological activities.
Uniqueness
What sets [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine apart is its specific substitution pattern, which can lead to unique interactions with biological targets. This makes it a valuable scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4,7H2 |
Clé InChI |
DTRJVFJKFMYHCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC(=N2)CN)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)






![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
